molecular formula C13H13NO4S B049071 (Methyl(2-naphthylsulfonyl)amino)acetic acid CAS No. 123760-47-4

(Methyl(2-naphthylsulfonyl)amino)acetic acid

Cat. No. B049071
M. Wt: 279.31 g/mol
InChI Key: ZBJPWSYUZNLAFO-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of compounds closely related to (Methyl(2-naphthylsulfonyl)amino)acetic acid involves various methods, including the use of aminosulfonic acid as a catalyst for esterification processes to produce methyl 1-naphthyl acetate with high yields under optimal conditions, demonstrating the efficiency of aminosulfonic acid in these reactions (Xu Dong-fang, 2004).

Molecular Structure Analysis
The molecular and structural analysis of related compounds reveals detailed information about their chemical and physical properties through experimental and theoretical studies. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized by XRD, FT-IR, UV–Vis, and NMR techniques, with theoretical calculations providing insights into its chemical activities and properties (Z. Gültekin et al., 2020).

Chemical Reactions and Properties
The compound's reactivity and chemical behavior are highlighted in studies such as the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, showcasing the compound's potential in hydrolytic transformations and its role in producing various derivatives under specific conditions (E. Rudyakova et al., 2006).

Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, of compounds structurally similar to (Methyl(2-naphthylsulfonyl)amino)acetic acid can be inferred from comprehensive studies. For instance, the synthesis, characterization, and analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided valuable data on the compound's physical aspects, including its crystalline structure and thermal behavior (K. Sarojini et al., 2012).

Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are central to understanding the behavior of (Methyl(2-naphthylsulfonyl)amino)acetic acid-like compounds. The synthesis and characterization of derivatives, such as the study on N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, offer insights into the hydrogen bonding capabilities and electronic behaviors of these compounds, indicating their complex chemical nature (T. Romero & Angela Margarita, 2008).

Scientific Research Applications

Synthesis and Dyeing Properties

A study aimed to prepare new acid dyes based on naphthalimides, utilizing 2-Naphthol-6-sulfonic acid and 1-naphthol-8-amino-3,6-disulfonic acid as coupling components, revealed the ability of these synthesized dyes to dye wool and polyamide fabrics, offering red to violet hues with good to medium fastness properties (Hosseinnezhad et al., 2017).

Catalytic Synthesis

Research on the catalytic synthesis of methyl 1-naphthyl acetate from 1-naphthaleneacetic acid and methanol in the presence of aminosulfonic acid showed a high yield of 97.5%, indicating the efficiency of the catalytic process under optimal conditions (Xu Dong-fang, 2004).

Hydrolytic Transformations

A study on the hydrolytic transformations of certain naphthyl-based compounds under microwave irradiation in alkaline medium demonstrated the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, indicating a method for obtaining such compounds in good yields (Rudyakova et al., 2006).

Oxidative Polymerization

The oxidative polymerization of 5-amino-1-naphthyloxy acetic acid and its derivatives showed the production of water-soluble polynaphthylamines with modest electrical conductivity and fluorescence, suggesting applications in materials science (George & Young, 2002).

Asymmetric Hydrogenation

Research demonstrated the synthesis of single enantiomers of 2-naphthylalanine derivatives through an optimized sequence involving asymmetric hydrogenation, indicating potential applications in the synthesis of pharmaceuticals and chiral compounds (Boaz et al., 2005).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

Future Directions

The future directions for the use of “(Methyl(2-naphthylsulfonyl)amino)acetic acid” are not clearly defined. It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals , suggesting it may have potential applications in scientific research.

properties

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-14(9-13(15)16)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJPWSYUZNLAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methyl(2-naphthylsulfonyl)amino)acetic acid

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